What is the chemical structure of Pacidamycin 3
What is the chemical structure of Pacidamycin 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacidamycins are a family of nucleoside-peptide antibiotics produced by the bacterium Streptomyces coeruleorubidus.[1][2][3] These natural products have garnered significant interest due to their specific and potent activity against Pseudomonas aeruginosa, a gram-negative bacterium notorious for its intrinsic and acquired resistance to many antibiotics. The pacidamycins exert their antibacterial effect by inhibiting the enzyme MraY (translocase I), which is a crucial component in the biosynthesis of the bacterial cell wall.[1][4] This unique mechanism of action makes them attractive candidates for the development of new antimicrobial agents. This guide focuses specifically on Pacidamycin 3, providing a detailed overview of its chemical structure, biological activity, and the experimental methodologies used for its study.
Chemical Structure of Pacidamycin 3
Pacidamycin 3 belongs to a class of uridyl tetra/pentapeptide antibiotics.[1][4] The core structure of the pacidamycin family is characterized by a 3'-deoxyuridine (B14125) nucleoside linked to a peptide backbone via a 4',5'-enamide bond to an N-methyl-2,3-diaminobutyric acid (DABA) residue.[1][5][6] The various members of the pacidamycin family differ in the amino acid residues at the N- and C-termini of the peptide chain.
Based on the structural elucidation of the pacidamycin family, Pacidamycin 3 is a pentapeptide with the following structure:
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Core Scaffold: 3'-deoxyuridine linked to N-methyl-(2S,3S)-2,3-diaminobutyric acid (DABA).
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N-terminal Amino Acid (R1): L-meta-Tyrosine (m-Tyr)
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C-terminal Amino Acid (R2): L-Phenylalanine (Phe)
The IUPAC name for the general pacidamycin structure is (2S)-2-[[(2S)-1-[[(2S,3S)-3-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-1-[[(2R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methylamino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid.[7]
Image of the Pacidamycin Core Structure with variations for Pacidamycin 3:
Caption: Core chemical structure of Pacidamycins, highlighting the variable residues for Pacidamycin 3.
Quantitative Data
Biological Activity
The pacidamycins exhibit a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[8] The Minimum Inhibitory Concentrations (MICs) for the pacidamycin family against P. aeruginosa generally range from 8 to 64 µg/mL.[8] For the wild-type P. aeruginosa strain PAO1, the MIC is reported to be in the range of 4 to 16 µg/mL.[9]
| Compound Family | Organism | MIC Range (µg/mL) |
| Pacidamycins | Pseudomonas aeruginosa | 8 - 64[8] |
| Pacidamycins | Pseudomonas aeruginosa PAO1 | 4 - 16[9] |
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of Pacidamycin 3 based on its chemical structure.
| Property | Value |
| Molecular Formula | C39H46N8O11 |
| Molecular Weight | 818.83 g/mol |
| LogP (predicted) | -1.5 |
| Topological Polar Surface Area | 300.1 Ų |
| Hydrogen Bond Donors | 10 |
| Hydrogen Bond Acceptors | 13 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Pacidamycin 3.
Isolation and Purification of Pacidamycins
The following is a general protocol for the isolation and purification of pacidamycins from Streptomyces coeruleorubidus cultures.[2]
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Fermentation: Inoculate a suitable production medium with a spore suspension of S. coeruleorubidus. Incubate the culture at 28°C with shaking for 72 hours.
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Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.
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Extraction: Extract the culture filtrate with a water-immiscible organic solvent such as ethyl acetate (B1210297) at a slightly acidic pH.
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Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.
-
Chromatography:
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Initial Fractionation: Subject the crude extract to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform (B151607) and methanol (B129727).
-
Further Purification: Pool the active fractions and further purify them using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA).
-
-
Characterization: Analyze the purified fractions by mass spectrometry and NMR to identify the different pacidamycin congeners, including Pacidamycin 3.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC of Pacidamycin 3 against Pseudomonas aeruginosa using the broth microdilution method.
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Prepare Antibiotic Stock Solution: Dissolve Pacidamycin 3 in a suitable solvent (e.g., water or DMSO) to a known concentration (e.g., 1280 µg/mL).
-
Prepare Microtiter Plate:
-
Add 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first well of each row to be tested.
-
-
Serial Dilutions: Perform twofold serial dilutions of the antibiotic across the plate by transferring 100 µL from the first well to the second, mixing, and repeating this process for subsequent wells. Discard the final 100 µL from the last well.
-
Prepare Bacterial Inoculum:
-
Culture P. aeruginosa in CAMHB to the mid-logarithmic phase of growth.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Controls: Include a growth control well (inoculated broth without antibiotic) and a sterility control well (uninoculated broth).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
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Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Sample Preparation for NMR and LC-MS Analysis
NMR Sample Preparation:
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Sample Quantity: Weigh 1-5 mg of purified Pacidamycin 3.
-
Solvent: Dissolve the sample in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean vial.
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Filtration: If the solution contains any particulate matter, filter it through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Final Volume: Ensure the final volume in the NMR tube is between 0.5 and 0.6 mL.
LC-MS Sample Preparation:
-
Stock Solution: Prepare a stock solution of Pacidamycin 3 in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase solvent to a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection into the LC-MS system.
Signaling Pathways and Mechanisms of Action
Biosynthesis of Pacidamycin 3
The biosynthesis of pacidamycins is carried out by a set of enzymes encoded by the pac gene cluster.[1][4] This process involves a nonribosomal peptide synthetase (NRPS) machinery.[5][6] The following diagram illustrates the proposed biosynthetic pathway for Pacidamycin 3.
Caption: Proposed biosynthetic pathway of Pacidamycin 3 via a nonribosomal peptide synthetase (NRPS) system.
Mechanism of Action: Inhibition of MraY
The antibacterial activity of Pacidamycin 3 stems from its ability to inhibit the bacterial enzyme MraY. MraY is an integral membrane protein that catalyzes the transfer of phospho-N-acetylmuramoyl-pentapeptide (P-MurNAc-pentapeptide) from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming Lipid I.[10][11][12][13] This is the first committed step in the membrane-associated stage of peptidoglycan biosynthesis. By inhibiting MraY, pacidamycins block the formation of Lipid I, thereby preventing the synthesis of the bacterial cell wall and ultimately leading to cell death.[1][4]
Caption: Mechanism of action of Pacidamycin 3, illustrating the inhibition of MraY and the subsequent disruption of bacterial cell wall synthesis.
Conclusion
Pacidamycin 3 is a promising member of the pacidamycin family of antibiotics with a targeted activity against P. aeruginosa. Its unique chemical structure and specific mechanism of action make it a valuable lead compound in the quest for new treatments against multidrug-resistant bacteria. Further research into the specific quantitative biological and physicochemical properties of Pacidamycin 3, along with detailed structure-activity relationship studies, will be crucial for its potential development as a therapeutic agent. The experimental protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers in the field of antibiotic drug discovery and development.
References
- 1. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pacidamycin | C38H47N9O11 | CID 44340968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit - PMC [pmc.ncbi.nlm.nih.gov]
